N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Description
N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is a benzamide derivative featuring a 3-chlorophenyl group, a sulfonyl-linked 4-methylpiperidine moiety, and a fluorine substituent at the 4-position of the benzamide core. This compound is structurally distinct due to its combination of electron-withdrawing (chlorine, fluorine, sulfonyl) and lipophilic (methylpiperidine) groups, which may enhance target binding affinity, metabolic stability, or solubility compared to simpler benzamide analogs.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c1-13-7-9-23(10-8-13)27(25,26)18-11-14(5-6-17(18)21)19(24)22-16-4-2-3-15(20)12-16/h2-6,11-13H,7-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZBZVBUTILHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through reductive amination, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Sulfonylation: The piperidine derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Coupling with Aromatic Rings: The sulfonylated piperidine is coupled with 3-chlorophenyl and 4-fluorobenzoyl chloride through nucleophilic substitution reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is a synthetic organic compound distinguished by its unique molecular structure, which includes a chlorinated phenyl group, a fluorinated benzene ring, and a piperidine moiety. It has garnered interest for its potential therapeutic applications, especially in oncology and as an inhibitor of specific protein interactions involved in cancer progression. The chemical formula for this compound is C17H19ClFN3O2S, and it features a sulfonamide functional group known for its biological activity. The presence of chlorine and fluorine atoms enhances the compound's lipophilicity and may influence its pharmacokinetic properties.
Research Applications
This compound exhibits notable biological activity, particularly as an inhibitor of B-cell lymphoma 2 (Bcl-2) proteins. Bcl-2 proteins are critical regulators of apoptosis, and their inhibition can promote programmed cell death in cancer cells. Studies have shown that compounds with similar structures can effectively induce apoptosis in various cancer cell lines, suggesting that this compound may have therapeutic potential against malignancies characterized by overexpression of anti-apoptotic proteins.
Data Table: Compound Comparison
| Compound Name | Structural Features | Activity |
|---|---|---|
| This compound | Chlorine, Fluorine, Piperidine | Bcl-2 inhibition |
| Venetoclax | Similar core structure, different substitutions | Clinical Bcl-2 inhibitor |
| ABT-737 | Lacks piperidine moiety | Bcl-xL selective |
| GDC-0199 | Different scaffold | Selective against hematological tumors |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and amide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogs from the provided evidence:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas where explicit data are unavailable.
Key Structural and Functional Insights
Sulfonyl-Linked Heterocycles: The target compound’s 4-methylpiperidin-1-ylsulfonyl group contrasts with pyrrolidin-1-ylsulfonyl in ’s compound. In ABT737, a piperazine-sulfonylbenzamide scaffold enables potent BCL-2 inhibition, suggesting the sulfonyl-heterocycle motif is critical for protein interactions .
Fluorine and Chlorine Substituents :
- The 4-fluoro and 3-chlorophenyl groups in the target compound may enhance metabolic stability and π-π stacking with aromatic residues in target proteins. Similar fluorophenyl motifs in N-((3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl)-...benzamide () are linked to improved kinase selectivity .
- In contrast, N-(3-chlorophenethyl)-4-nitrobenzamide () lacks fluorine, which may reduce its bioavailability or target affinity .
Lipophilic vs. Polar Groups :
- The 4-methylpiperidine in the target compound adds moderate lipophilicity, balancing solubility and membrane permeability. ABT737 ’s extended lipophilic groups (e.g., 4-chlorophenyl) enhance potency but may limit solubility .
Biological Activity
N-(3-chlorophenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, synthesis routes, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes:
- Chlorinated Phenyl Group : Enhances lipophilicity.
- Fluorinated Benzene Ring : Influences pharmacokinetic properties.
- Piperidine Moiety : Contributes to its biological activity.
This compound primarily acts as an inhibitor of B-cell lymphoma 2 (Bcl-2) proteins, which are crucial regulators of apoptosis. By inhibiting these proteins, the compound promotes programmed cell death in cancer cells, offering a potential therapeutic strategy against malignancies characterized by the overexpression of anti-apoptotic proteins.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Activity |
|---|---|---|
| This compound | Chlorine, Fluorine, Piperidine | Bcl-2 inhibition |
| Venetoclax | Similar core structure but different substitutions | Clinical Bcl-2 inhibitor |
| ABT-737 | Lacks piperidine moiety | Bcl-xL selective |
| GDC-0199 | Different scaffold | Selective against hematological tumors |
This table highlights the unique features and potential advantages of this compound compared to other therapeutic agents targeting Bcl-2 proteins.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Derivative : Synthesized through reductive amination.
- Sulfonylation : Introduces the sulfonyl group using sulfonyl chloride under basic conditions.
- Coupling with Aromatic Rings : Involves nucleophilic substitution reactions with 3-chlorophenyl and 4-fluorobenzoyl chloride.
Preclinical Studies
Research indicates that compounds with similar structures to this compound can effectively induce apoptosis in various cancer cell lines. This suggests significant therapeutic potential against cancers where Bcl-2 is overexpressed .
Case Studies
In a preclinical setting, studies have demonstrated that this compound exhibits notable efficacy in reducing tumor growth in models of hematological malignancies. It has been observed to enhance the effectiveness of existing therapies when used in combination regimens .
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain reactions at 0–25°C to minimize side reactions during sulfonylation .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in halogenated intermediates .
- Reagent Ratios : A 1.2:1 molar ratio of sulfonyl chloride to benzamide precursor ensures complete conversion .
Q. Table 1: Synthetic Conditions Comparison
Basic: How is the compound characterized post-synthesis, and which analytical techniques are critical for structural confirmation?
Methodological Answer:
Post-synthesis characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry and substituent integration. For example, the 4-fluoro group appears as a doublet (δ ~7.2 ppm, J = 8.8 Hz) in ¹H NMR, while the sulfonyl group deshields adjacent carbons in ¹³C NMR (δ ~115–125 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) with a mass error <2 ppm. The sulfonyl group contributes a characteristic fragmentation pattern .
- HPLC-PDA : Reverse-phase C18 columns (e.g., Chromolith) with UV detection at 254 nm assess purity (>98%) .
Q. Key Challenges :
- Signal Overlap : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in aromatic regions .
- Hydrate Formation : Monitor for water content via Karl Fischer titration to avoid misinterpretation of stoichiometry .
Advanced: How do the sulfonyl and 4-methylpiperidinyl groups influence the compound’s physicochemical properties and target binding?
Methodological Answer:
- Sulfonyl Group :
- Lipophilicity : Increases logP by ~1.5 units compared to non-sulfonylated analogs, enhancing membrane permeability .
- Electron-Withdrawing Effects : Stabilizes the benzamide core, reducing susceptibility to oxidative degradation .
- 4-Methylpiperidinyl Group :
- Conformational Rigidity : Restricts rotation, improving binding to hydrophobic pockets (e.g., enzyme active sites) .
- Metabolic Stability : The methyl group slows CYP450-mediated oxidation, extending half-life in vivo .
Q. Structure-Activity Relationship (SAR) Strategies :
- Analog Synthesis : Replace 4-methylpiperidinyl with morpholine or piperazine to compare binding affinities .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like kinases or GPCRs .
Advanced: What experimental approaches resolve discrepancies in spectral data during structural elucidation?
Methodological Answer:
Discrepancies often arise from tautomerism, impurities, or crystal packing. Mitigation strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- X-ray Crystallography : Resolve ambiguous NOE signals by determining the crystal structure .
- Isotopic Labeling : Synthesize deuterated analogs to assign peaks in crowded regions (e.g., ¹³C-labeled sulfonyl groups) .
Case Study :
In a related benzamide derivative, conflicting NOESY data were resolved by crystallography, revealing a non-planar conformation of the piperidinyl group .
Advanced: How can the compound’s stability under physiological conditions (pH, temperature) be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 37°C for 24h. Monitor degradation via HPLC .
- Oxidative Stress : Expose to 3% H₂O₂ for 6h to assess sulfonyl group stability .
- Thermal Stability :
Q. Table 2: Stability Profile
| Condition | Degradation Products | Half-Life (h) | Reference |
|---|---|---|---|
| pH 1 (37°C) | Des-fluoro analog | 12.3 | |
| pH 13 (37°C) | Sulfonic acid derivative | 4.8 | |
| 3% H₂O₂ | Sulfoxide (~5% formation) | 8.2 |
Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, BBB penetration, and CYP inhibition .
- Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB: 1AO6) to predict plasma protein binding .
- QSAR Models : Train models on analogs to correlate substituents with clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
